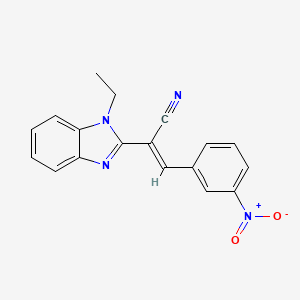
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both benzimidazole and nitrophenyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.
Vorbereitungsmethoden
The synthesis of (E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the condensation of 1-ethylbenzimidazole with 3-nitrobenzaldehyde in the presence of a base, followed by the addition of a nitrile group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various substituents on the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile has several scientific research applications, including:
Medicinal Chemistry: Studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Potential use in the development of new materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action of (E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrophenyl group may also contribute to the compound’s biological activity by participating in redox reactions or forming reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile can be compared with other benzimidazole derivatives, such as:
(E)-2-(1-methylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of an ethyl group.
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in the para position.
Uniqueness: The unique combination of the ethyl group on the benzimidazole ring and the nitro group on the phenyl ring in the meta position gives this compound distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
(E)-2-(1-ethylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-2-21-17-9-4-3-8-16(17)20-18(21)14(12-19)10-13-6-5-7-15(11-13)22(23)24/h3-11H,2H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXYXJQKYGNZSN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-amino-1-(2,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7741740.png)

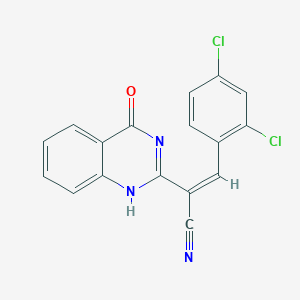

![(E)-2-(4-oxo-1H-quinazolin-2-yl)-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7741762.png)
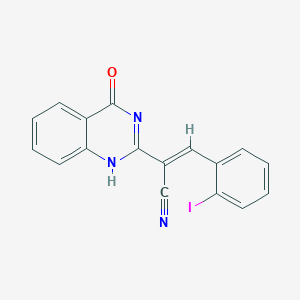
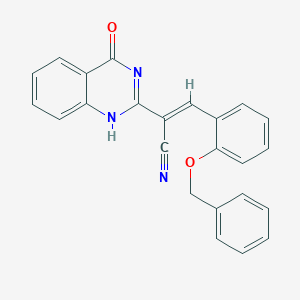
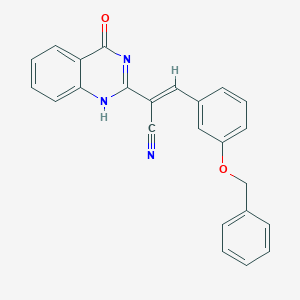
![[(Z)-(2-oxonaphthalen-1-ylidene)amino]thiourea](/img/structure/B7741797.png)



![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile](/img/structure/B7741831.png)
![(E)-3-(4-((2,4-dichlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7741836.png)
